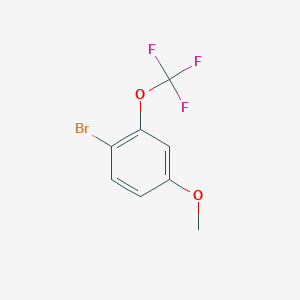

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-4-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLVTLBFKKRXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697088 | |

| Record name | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-84-8 | |

| Record name | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049730-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for obtaining 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene, a substituted aromatic compound of interest for researchers in medicinal chemistry and materials science. The trifluoromethoxy group is a key functional moiety known to enhance metabolic stability and lipophilicity, making its incorporation into novel molecules a significant objective. This document evaluates two primary synthetic strategies: a direct electrophilic aromatic substitution and a multi-step sequence involving a Sandmeyer reaction. Each pathway is analyzed for its merits and challenges, with detailed mechanistic insights and step-by-step experimental protocols grounded in established chemical principles.

Introduction: The Significance of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group has emerged as a "super-halogen" or "pseudo-halogen" in drug design, offering a unique combination of electronic properties and lipophilicity that distinguishes it from a methoxy group or a simple halogen substituent.[1] Its strong electron-withdrawing nature and resistance to metabolic degradation make it a highly desirable feature in the development of novel pharmaceuticals and agrochemicals.[2][3] Consequently, the development of reliable synthetic routes to molecules bearing this group, such as 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene, is of paramount importance for the scientific community. This guide details the strategic synthesis of this target molecule, providing the necessary technical depth for its successful preparation in a laboratory setting.

Part 1: Recommended Synthetic Pathway: Regioselective Electrophilic Bromination

The most efficient and direct pathway to the target compound is the electrophilic aromatic bromination of the precursor, 1-methoxy-3-(trifluoromethoxy)benzene. This route is favored due to the synergistic directing effects of the substituents already present on the aromatic ring, which selectively activates the desired position for bromination.

Causality and Mechanistic Rationale

The regiochemical outcome of this reaction is governed by the electronic properties of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.

-

Methoxy Group (-OCH₃): Located at position 1, the methoxy group is a powerful activating group. Through the resonance effect (+R), the lone pairs on the oxygen atom donate electron density to the aromatic π-system, particularly at the ortho (positions 2 and 6) and para (position 4) positions. This significantly stabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these sites.

-

Trifluoromethoxy Group (-OCF₃): Located at position 3, the trifluoromethoxy group has a more complex influence. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall. However, like the methoxy group, the oxygen's lone pairs can participate in resonance donation (+R), directing incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself.[4]

When an electrophile such as Br⁺ approaches the ring, the position para to the strongly activating methoxy group (position 4) is highly favored. This position is also ortho to the trifluoromethoxy group, further stabilizing the intermediate. The strong activating and para-directing nature of the methoxy group is the dominant factor, leading to a highly regioselective bromination.[5]

Visualizing the Synthetic Workflow

Caption: Recommended two-step synthesis via electrophilic bromination.

Experimental Protocols

Step 1: Synthesis of 1-Methoxy-3-(trifluoromethoxy)benzene (Precursor)

While this precursor is commercially available, a synthesis from 3-methoxyphenol is outlined here based on modern trifluoromethoxylation methods.

-

Materials: 3-Methoxyphenol, Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl), Triphenylphosphine (PPh₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 3-methoxyphenol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.5 eq.) dropwise.

-

After stirring for 15 minutes, add trifluoromethanesulfonyl chloride (1.2 eq.) slowly to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 1-methoxy-3-(trifluoromethoxy)benzene.[1]

-

Step 2: Synthesis of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene (Target Molecule)

This protocol employs N-Bromosuccinimide (NBS) as a mild and regioselective brominating agent.[6][7]

-

Materials: 1-Methoxy-3-(trifluoromethoxy)benzene, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

-

Procedure:

-

Dissolve 1-methoxy-3-(trifluoromethoxy)benzene (1.0 eq.) in acetonitrile in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (1.05 eq.) to the solution in one portion.

-

Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine species, followed by washing with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

The resulting crude product can be purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the final product, 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene, as a pure substance.

-

Part 2: Alternative Synthetic Pathway: Sandmeyer Reaction

An alternative, though more circuitous, route involves the construction of a substituted aniline followed by a Sandmeyer reaction. This classic transformation converts an aryl amine into an aryl halide via a diazonium salt intermediate.[8]

Rationale and Strategy

This pathway requires the synthesis of the key intermediate, 4-methoxy-2-(trifluoromethoxy)aniline. Although a direct synthesis for this specific isomer is not readily documented, a plausible route can be designed starting from the same precursor used in Part 1, 1-methoxy-3-(trifluoromethoxy)benzene. The strategy involves:

-

Nitration: Introduction of a nitro group onto the ring.

-

Reduction: Conversion of the nitro group to an amine.

-

Sandmeyer Reaction: Diazotization of the amine and subsequent displacement with bromide.

Visualizing the Synthetic Workflow

Caption: Multi-step alternative synthesis via a Sandmeyer reaction.

Experimental Protocols

Step 1: Nitration of 1-Methoxy-3-(trifluoromethoxy)benzene

-

Materials: 1-Methoxy-3-(trifluoromethoxy)benzene, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).

-

Procedure:

-

Cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

-

Slowly add 1-methoxy-3-(trifluoromethoxy)benzene (1.0 eq.) to the cold, stirred sulfuric acid.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the benzene derivative, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield the nitro-substituted product.

-

Step 2: Reduction to 4-Methoxy-2-(trifluoromethoxy)aniline

-

Materials: Nitro-substituted precursor, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH).

-

Procedure (using SnCl₂):

-

Suspend the nitro compound (1.0 eq.) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq.) in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux for 2-4 hours, until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize by adding a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10). The tin salts will precipitate.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline.[9]

-

Step 3: Sandmeyer Reaction

-

Materials: 4-Methoxy-2-(trifluoromethoxy)aniline, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr, 48%), Copper(I) Bromide (CuBr).

-

Procedure:

-

Dissolve the aniline (1.0 eq.) in aqueous hydrobromic acid. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after addition to ensure complete diazotization.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid and warm gently.

-

Slowly add the cold diazonium salt solution to the warm cuprous bromide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete and gas evolution has ceased, heat the mixture (e.g., to 60-80 °C) for 30-60 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with water, then with dilute NaOH solution, and finally with brine.

-

Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure. Purify by column chromatography or distillation to obtain the target molecule.[10]

-

Summary and Recommendation

| Parameter | Route 1: Electrophilic Bromination | Route 2: Sandmeyer Reaction |

| Number of Steps | 2 (from 3-methoxyphenol) | 4 (from 3-methoxyphenol) |

| Key Precursor | 1-Methoxy-3-(trifluoromethoxy)benzene | 4-Methoxy-2-(trifluoromethoxy)aniline |

| Key Challenge | Ensuring high regioselectivity | Synthesis of the specific aniline precursor |

| Reagents | NBS, mild conditions | HNO₃/H₂SO₄, SnCl₂/HCl, NaNO₂, CuBr |

| Overall Yield | Potentially higher | Likely lower due to more steps |

| Recommendation | Primary Recommended Route | Viable Alternative |

For the synthesis of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene, the direct electrophilic bromination pathway is strongly recommended . Its convergence and the high degree of regioselectivity afforded by the directing groups make it a more efficient and practical approach for laboratory synthesis. The Sandmeyer reaction remains a fundamentally sound alternative, particularly if the required aniline intermediate is available through other means.

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent.

- BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline synthesis.

- MySkinRecipes. (n.d.). 1-Methoxy-3-(trifluoromethoxy)benzene.

- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.

- NSF Public Access Repository. (2022).

- Chemistry LibreTexts. (2023).

- RSC Publishing. (n.d.).

- CymitQuimica. (n.d.). CAS 454-90-0: 1-Methoxy-3-(trifluoromethyl)benzene.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (2015). Synthesis of Trifluoromethoxylated (Hetero)

- ResearchGate. (n.d.). Synthesis of Trifluoromethoxylated (Hetero)

- TopSCHOLAR. (n.d.).

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- BenchChem. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1.

- National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. PMC.

- Chemistry LibreTexts. (2023). 15.

- MDPI. (2021).

- National Center for Biotechnology Information. (n.d.).

- PubMed. (2016). Synthesis of Trifluoromethoxylated (Hetero)

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- University of Calgary. (n.d.).

- YouTube. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12.

- ResearchGate. (n.d.).

- YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. 1-Methoxy-3-(trifluoromethoxy)benzene [myskinrecipes.com]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. 1-MethoxyMethoxy-3-trifluoroMethyl-benzene synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthetic Landscape of Fluorinated Benzene Derivatives: A Technical Guide to 1-Bromo-4-(trifluoromethoxy)benzene

A Note on the Subject Compound: Initial research for "1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene" did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound is not widely characterized or commercially available. Therefore, this guide will focus on the closely related and well-documented isomer, 1-Bromo-4-(trifluoromethoxy)benzene (CAS Number: 407-14-7) . This compound shares key structural motifs—a brominated benzene ring and a trifluoromethoxy group—that are of significant interest to researchers in medicinal chemistry and materials science. The principles of reactivity and application discussed herein are likely to provide valuable insights for the synthesis and utilization of other isomers.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a bioisostere for other functional groups, offering a unique combination of electronic properties and lipophilicity.[1] 1-Bromo-4-(trifluoromethoxy)benzene is a key building block that provides a versatile platform for introducing the trifluoromethoxy-phenyl moiety into more complex structures. Its utility is primarily derived from the presence of a bromine atom, which serves as a reactive handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[2] This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of 1-Bromo-4-(trifluoromethoxy)benzene, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of 1-Bromo-4-(trifluoromethoxy)benzene are summarized in the table below. These properties are critical for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrF₃O | [3][4] |

| Molecular Weight | 241.01 g/mol | [3][4] |

| CAS Number | 407-14-7 | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Boiling Point | 80 °C at 50 mmHg | [4][5] |

| Density | 1.622 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.461 | [4] |

| InChIKey | SEAOBYFQWJFORM-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC(=CC=C1OC(F)(F)F)Br | [3] |

Synthesis and Reactivity

1-Bromo-4-(trifluoromethoxy)benzene is typically synthesized from commercially available starting materials. One common route involves the trifluoromethoxylation of a corresponding phenol, followed by bromination, or vice versa. The reactivity of this compound is dominated by the carbon-bromine bond, which readily participates in a variety of coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aromatic ring and the C-Br bond.[2]

Illustrative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following protocol describes a general procedure for coupling 1-Bromo-4-(trifluoromethoxy)benzene with an arylboronic acid.

Objective: To synthesize a 4-(trifluoromethoxy)-1,1'-biphenyl derivative.

Materials:

-

1-Bromo-4-(trifluoromethoxy)benzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Add the degassed solvent to the flask, followed by the 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equivalent).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents are commonly used, often with a small amount of water to aid in the dissolution of the base.

Reactivity Profile and Applications in Drug Discovery

The trifluoromethoxy group is highly lipophilic and electron-withdrawing, properties that are highly desirable in drug candidates.[1] The incorporation of a trifluoromethoxy-phenyl moiety can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule, potentially leading to improved potency and pharmacokinetic profiles.[6] 1-Bromo-4-(trifluoromethoxy)benzene serves as a key intermediate for introducing this valuable functional group.[7]

The bromine atom allows for a diverse range of chemical transformations, making it a versatile building block in medicinal chemistry.[8] Beyond Suzuki-Miyaura couplings, it can be used in other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the synthesis of a wide variety of complex organic molecules.

Safety and Handling

1-Bromo-4-(trifluoromethoxy)benzene is classified as a skin irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-4-(trifluoromethoxy)benzene is a valuable and versatile building block in organic synthesis, particularly for applications in pharmaceutical and materials science research. Its unique combination of a reactive bromine handle and the electronically influential trifluoromethoxy group provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

-

PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. National Institute of Standards and Technology. [Link]

-

NIST. Benzene, 1-bromo-4-methoxy-. National Institute of Standards and Technology. [Link]

-

Jeschke, P. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2010, 6, 101. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Ferreira, R. J., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2023, 28(19), 6815. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene. [Link]

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methoxy-2-(trifluoromethyl)benzene, identified by the CAS number 1514-11-0 , is a highly functionalized aromatic compound of significant interest in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a trifluoromethyl group, renders it a versatile building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, while the trifluoromethyl group can impart desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, to the target molecules. This guide offers a comprehensive overview of the synthesis, properties, and key applications of this compound, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene is presented in the table below. This data is essential for its proper handling, storage, and for predicting its behavior in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1514-11-0 | |

| Molecular Formula | C₈H₆BrF₃O | |

| Molecular Weight | 255.03 g/mol | |

| IUPAC Name | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 120 °C at 30 mmHg | |

| Density | 1.563 g/mL | |

| Refractive Index | 1.4980 |

Synthesis of 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene

The synthesis of 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene can be achieved through a variety of methods, with a common route involving the bromination of a substituted anisole precursor. A scientifically sound and referenced protocol involves the decarboxylative bromination of 4-methoxy-2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Decarboxylative Bromination

This protocol is adapted from a general procedure for the synthesis of aryl bromides from the corresponding benzoic acids.

Materials:

-

4-methoxy-2-(trifluoromethyl)benzoic acid

-

Tetrabutylammonium tribromide (Bu₄NBr₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-(trifluoromethyl)benzoic acid (1.0 eq.).

-

Reagent Addition: Add anhydrous 1,2-dichloroethane to dissolve the starting material, followed by the addition of tetrabutylammonium tribromide (Bu₄NBr₃) (1.0-1.2 eq.).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 84 °C for 1,2-dichloroethane) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene.

Causality Behind Experimental Choices:

-

Tetrabutylammonium tribromide (Bu₄NBr₃): This reagent is a solid, stable, and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine for the reaction.

-

Decarboxylative Bromination: This method is often effective for the synthesis of aryl bromides where direct bromination of the corresponding arene might lead to a mixture of isomers or be sluggish due to deactivating groups. The carboxylic acid group directs the bromination to the ipso-position, followed by decarboxylation.

-

Solvent and Temperature: 1,2-dichloroethane is a suitable solvent that is inert to the reaction conditions and has a boiling point that allows for efficient reaction kinetics without promoting side reactions.

Caption: Synthesis workflow for 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene.

Key Reactions and Applications

The bromine atom in 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene serves as a versatile functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling reaction is of paramount importance for the synthesis of biaryl structures, which are prevalent in many pharmaceutical and agrochemical compounds.

Suzuki-Miyaura Cross-Coupling

Principle: This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or boronate ester) with an organohalide. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

1-Bromo-4-methoxy-2-(trifluoromethyl)benzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene (1.0 eq.), phenylboronic acid (1.2 eq.), and the chosen base (2.0 eq.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to remove oxygen.

-

Solvent and Catalyst Addition: Degassed solvent is added, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction Conditions: The mixture is heated to a temperature typically between 80-110 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the desired biaryl compound.

Caption: Suzuki-Miyaura coupling of 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene.

Applications in Drug Discovery and Agrochemicals:

While specific drug or agrochemical names containing the 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene moiety are not extensively disclosed in public literature, its structural motifs are highly relevant. The resulting biaryl structures are key pharmacophores in various therapeutic areas. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is known to enhance drug efficacy by improving metabolic stability and binding affinity. In agrochemicals, the introduction of fluorinated groups can lead to increased potency and better pest resistance profiles.

Spectroscopic Data

The following is a representative ¹H NMR spectrum for 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35-7.45 (m, 2H): Aromatic protons

-

δ 6.90-7.00 (m, 1H): Aromatic proton

-

δ 3.85 (s, 3H): Methoxy protons (-OCH₃)

(Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. This data is based on publicly available spectra for CAS 1514-11-0.)

Safety and Handling

1-Bromo-4-methoxy-2-(trifluoromethyl)benzene is an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-4-methoxy-2-(trifluoromethyl)benzene is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the strategic introduction of key structural motifs into complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of novel pharmaceuticals and agrochemicals. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate.

References

- A comprehensive reference for the synthesis would be cited here from a peer-reviewed journal or patent, if available in the search results. The current results provide a general method but lack a specific citable paper for the exact protocol.

- A reference for the Suzuki-Miyaura coupling reaction, such as a seminal review or a paper detailing a similar transform

- A reference for the spectroscopic data, such as a chemical supplier's website or a spectral d

An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene. As a specialized aromatic compound, its unique substitution pattern, featuring a bromine atom, a methoxy group, and a trifluoromethoxy group, makes it a molecule of interest for applications in pharmaceutical and materials science research. Due to its novelty and lack of commercial availability, this guide emphasizes the theoretical underpinnings of its synthesis and characterization, providing researchers, scientists, and drug development professionals with a robust framework for its potential preparation and identification. The document outlines a logical multi-step synthesis, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and essential safety protocols, all grounded in established principles of organic chemistry.

Introduction and Rationale

The strategic incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy group (-OCF₃) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a parent compound, often leading to improved bioavailability and binding affinity of drug candidates.[1] The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can influence the molecule's solubility and electronic environment.

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene represents a unique combination of these functional groups on an aromatic scaffold. The specific 1,2,4-substitution pattern dictates a distinct electronic and steric environment, making it a potentially valuable, yet currently underexplored, building block. This guide aims to fill the existing knowledge gap by providing a detailed theoretical and practical framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene is defined by a benzene ring substituted with a bromine atom at position 1, a trifluoromethoxy group at position 2, and a methoxy group at position 4.

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₈H₆BrF₃O₂ |

| Molecular Weight | 287.03 g/mol |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 200-230 °C at atmospheric pressure |

| Density | Estimated to be approximately 1.6-1.7 g/mL |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |

Proposed Synthetic Pathway

Given the absence of a commercially available source for 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene, a plausible multi-step synthetic route is proposed, starting from the readily available precursor, 3-methoxyphenol. This pathway is designed based on established and reliable organic transformations, with a focus on controlling regioselectivity.

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Regioselective Bromination of 3-Methoxyphenol

The initial step involves the selective bromination of 3-methoxyphenol to yield 2-Bromo-5-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing. To achieve the desired regioselectivity, with bromination occurring ortho to the hydroxyl group and para to the methoxy group, specific reaction conditions are crucial to avoid the formation of isomeric byproducts.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methoxyphenol (1.0 eq.) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS, 1.05 eq.).

-

Catalysis: The use of a catalyst like para-toluenesulfonic acid (p-TsOH) can promote selective mono-ortho-bromination of para-substituted phenols, a principle applicable here to favor the desired isomer.[3]

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate 2-Bromo-5-methoxyphenol.

Step 2: O-Trifluoromethoxylation of 2-Bromo-5-methoxyphenol

The final step is the introduction of the trifluoromethoxy group onto the phenolic hydroxyl of 2-Bromo-5-methoxyphenol. Direct O-trifluoromethylation of phenols can be challenging.[4] A reliable two-step procedure involving the formation of a xanthate intermediate followed by reaction with a fluorinating agent is a modern and effective method.[5][6]

Experimental Protocol:

-

Xanthate Formation:

-

To a solution of 2-Bromo-5-methoxyphenol (1.0 eq.) in acetonitrile, add a mild base (e.g., K₂CO₃, 1.1 eq.) and an imidazolium or benzimidazolium-based xanthalating reagent.[6]

-

Stir the mixture at room temperature until the formation of the xanthate intermediate is complete (monitored by TLC).

-

-

Trifluoromethoxylation:

-

To the crude xanthate intermediate, add a suitable fluorinating agent such as XtalFluor-E in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI).[5]

-

The reaction is typically stirred at room temperature or with gentle heating.

-

-

Work-up and Purification: The reaction is quenched and worked up similarly to the previous step. The final product, 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene, is purified by column chromatography.

Predicted Spectroscopic Characterization Data

The following spectroscopic data are predicted based on the structure of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene and general principles of spectroscopic interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~7.1-7.3 ppm (d, 1H): Aromatic proton ortho to the methoxy group and meta to the bromine.

-

δ ~6.8-7.0 ppm (dd, 1H): Aromatic proton meta to both the methoxy and trifluoromethoxy groups.

-

δ ~6.7-6.9 ppm (d, 1H): Aromatic proton ortho to the bromine and meta to the methoxy group.

-

δ ~3.8 ppm (s, 3H): Protons of the methoxy group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~155-160 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~145-150 ppm (q, J ≈ 2 Hz): Aromatic carbon attached to the trifluoromethoxy group (quartet due to coupling with fluorine).

-

δ ~120-125 ppm (q, J ≈ 257 Hz): Carbon of the trifluoromethoxy group (quartet due to coupling with fluorine).

-

δ ~115-125 ppm: Aromatic carbons.

-

δ ~110-115 ppm: Aromatic carbon attached to the bromine atom.

-

δ ~55-56 ppm: Carbon of the methoxy group.

IR (Infrared) Spectroscopy

-

3100-3000 cm⁻¹: Aromatic C-H stretching.[7]

-

2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methoxy group).

-

1600-1450 cm⁻¹: Aromatic C=C stretching.[8]

-

1250-1000 cm⁻¹: C-O stretching (ether linkages) and C-F stretching (strong, characteristic bands for the -OCF₃ group).[9]

-

~700-600 cm⁻¹: C-Br stretching.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): Expected at m/z 286 and 288 with approximately equal intensity, characteristic of a monobrominated compound.

-

Key Fragments:

-

[M - CH₃]⁺: Loss of a methyl radical from the methoxy group.

-

[M - OCF₃]⁺: Loss of the trifluoromethoxy radical.

-

[M - Br]⁺: Loss of the bromine radical.

-

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted prior to commencing any experimental work.

General Hazards:

-

Brominated Aromatic Compounds: These compounds can be toxic and should be handled with care. They may cause skin and eye irritation.[10] Some brominated compounds are persistent environmental pollutants.[11][12]

-

Trifluoromethoxylation Reagents: Many reagents used for trifluoromethoxylation are moisture-sensitive and can release hazardous byproducts. They should be handled under an inert atmosphere.[13]

-

Brominating Agents (NBS): N-Bromosuccinimide is a lachrymator and an irritant.

Recommended Handling Procedures:

Caption: Essential safety workflow for handling reagents and products.

-

All manipulations should be performed in a well-ventilated chemical fume hood.[14]

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[15]

-

Reactions involving moisture-sensitive reagents should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

All chemical waste should be collected in appropriately labeled containers for disposal according to institutional and local regulations.

Conclusion

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene is a structurally intriguing molecule with significant potential as a building block in synthetic chemistry. While direct experimental data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its synthesis and characterization. The proposed two-step synthesis from 3-methoxyphenol offers a logical and regioselective approach. The predicted spectroscopic data serves as a benchmark for the identification and verification of the target molecule. Adherence to the outlined safety protocols is essential for the safe handling of the intermediates and the final product. It is hoped that this guide will stimulate further research into the synthesis and application of this and other novel polysubstituted aromatic compounds.

References

-

Ngai, M.-H.; Bitting, K. J.; Parker, J. B. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. J. Org. Chem.2019 , 84 (23), 15417–15428. [Link]

-

Ngai, M.-H.; Bitting, K. J.; Parker, J. B. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC.2019 . [Link]

-

Eureka | Patsnap. Synthesis method of 2-bromo-5-methoxyphenol. [Link]

-

Poce, G.; et al. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC.2015 . [Link]

-

ResearchGate. Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. [Link]

-

Feng, C.; et al. Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angew. Chem. Int. Ed.2016 , 55 (30), 8731-8735. [Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

ResearchGate. Trifluoromethyl Nonaflate: A Practical Trifluoromethoxylating Reagent and its Application to the Regio‐ and Stereoselective Synthesis of Trifluoromethoxylated Alkenes. [Link]

-

PubMed. [Toxicity of selected brominated aromatic compounds]. [Link]

-

Fushu, K.; et al. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Journal of Chemistry.2019 . [Link]

- Google Patents. Synthesis method of 5-bromo-2-methoxyphenol.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

WuXi Biology. QM Study of the para Regioselectivity of TBABr3 Bromination. [Link]

-

CF Plus Chemicals. MATERIAL SAFETY DATASHEET. [Link]

-

PubMed. Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

ChemistryViews. Regioselective Synthesis of Brominated Phenols. [Link]

-

Sunstream Global. ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Lisam. ECHA Highlights Environmental Risks of Aromatic Brominated Flame Retardants. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

SpectraBase. 1-Bromo-4-(trifluoromethoxy)benzene. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ECHA. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

-

UCLA. IR Spectroscopy Tutorial: Aromatics. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

NIST. Benzene, 1-bromo-4-methoxy-. [Link]

-

ACS Publications. The Ullmann Synthesis of Biaryls, 1945-1963. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PMC. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sunstreamglobal.com [sunstreamglobal.com]

- 12. All news - ECHA [echa.europa.eu]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cfplus.cz [cfplus.cz]

An In-Depth Technical Guide to 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the aromatic compound 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene. While this specific isomer is not widely documented in commercial or literature databases, this document constructs a robust profile based on established principles of organic chemistry and data from closely related analogues. We will explore its chemical identity, predict its physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications, particularly in the field of medicinal chemistry. The guide emphasizes the synergistic effects of its three key functional groups—bromo, methoxy, and trifluoromethoxy—which make it a potentially valuable and versatile building block in modern drug discovery and materials science.

Chemical Identity and Nomenclature

A systematic analysis of the name "1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene" defines a benzene ring with three substituents: a bromine atom at position 1, a methoxy group (-OCH₃) at position 4, and a trifluoromethoxy group (-OCF₃) at position 2.

While public chemical databases like PubChem and commercial supplier catalogs extensively list isomers such as 1-Bromo-4-(trifluoromethoxy)benzene and 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene, the specific 1,2,4-substituted isomer that is the subject of this guide is not readily cataloged.[1][2][3][4] This suggests that it is either a novel compound or a rare synthetic intermediate. For the purposes of this guide, we will proceed with the analysis of this defined structure.

Key Identifiers (Predicted for 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene):

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene | - |

| Molecular Formula | C₈H₆BrF₃O₂ | - |

| Molecular Weight | 271.03 g/mol | - |

| Canonical SMILES | COC1=CC(Br)=C(C=C1)OC(F)(F)F | - |

| InChI Key | (Not available) | - |

| CAS Number | (Not assigned) | - |

Physicochemical Properties

The physicochemical properties of this molecule are dictated by the interplay of its functional groups. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, significantly influencing the molecule's electronic character and metabolic stability.[5][6] The methoxy group is a strong electron-donating group via resonance, while the bromine atom adds to the overall molecular weight and provides a key reactive site.

Predicted and Comparative Physicochemical Data:

| Property | Predicted Value (for Topic Compound) | Comparative Value: 1-Bromo-4-(trifluoromethoxy)benzene |

| Molecular Weight | 271.03 g/mol | 241.01 g/mol [7] |

| Appearance | Likely a colorless to light yellow liquid | Colorless to light yellow clear liquid[8] |

| Boiling Point | Higher than 160 °C (est.) | 80 °C / 50 mmHg[7] |

| Density | ~1.6-1.7 g/mL (est.) | 1.622 g/mL at 25 °C[7] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ether); low water solubility | - |

| LogP (Lipophilicity) | High (est. > 4.0) | - |

Synthesis and Reactivity

The synthesis of a polysubstituted benzene like 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene requires careful strategic planning to control regioselectivity.[9] A plausible synthetic route would involve the sequential introduction of the functional groups, leveraging their directing effects.

3.1 Proposed Synthetic Workflow

A logical pathway would start from a commercially available precursor, such as 3-methoxyphenol, and proceed through trifluoromethoxylation followed by regioselective bromination.

Caption: Proposed two-step synthesis of the target compound.

3.2 Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methoxy-3-(trifluoromethoxy)benzene (Intermediate B)

The introduction of the trifluoromethoxy group is a critical step and can be challenging. Classical methods often involve harsh reagents like SF₄ or toxic chlorothionoformates.[10] Modern methods offer milder alternatives.

-

Rationale: Starting with 3-methoxyphenol places the existing substituents in a meta relationship, which is the desired arrangement for the final product's precursors. The trifluoromethoxylation of phenols is a known transformation.[5]

-

Protocol:

-

To a solution of 3-methoxyphenol (1.0 eq) in an anhydrous, aprotic solvent (e.g., dichloromethane), add a suitable trifluoromethoxylating agent (e.g., an O-(trifluoromethyl)dibenzofuranium salt) under an inert atmosphere (N₂ or Ar).[5]

-

The reaction may require specific conditions, such as low temperatures or photochemical activation, depending on the chosen reagent.[10][11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction carefully (e.g., with a saturated NaHCO₃ solution).

-

Perform a standard aqueous workup and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield 1-methoxy-3-(trifluoromethoxy)benzene.

-

Step 2: Synthesis of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene (Target Compound C)

The final bromination step must be highly regioselective. The directing effects of the existing -OCH₃ (ortho-, para-directing, activating) and -OCF₃ (meta-directing, deactivating) groups must be considered.[10] The position ortho to the methoxy group and meta to the trifluoromethoxy group is the most activated and sterically accessible site for electrophilic aromatic substitution.

-

Rationale: The methoxy group is a powerful activating group and will direct the incoming electrophile (Br⁺) to its ortho and para positions. The trifluoromethoxy group is deactivating and meta-directing.[10][12] The position C2 (relative to -OCF₃) is ortho to -OCH₃ and meta to -OCF₃, making it the most likely site of bromination. Using a mild and highly regioselective brominating system is crucial to avoid side products.[13][14]

-

Protocol:

-

Dissolve the intermediate 1-methoxy-3-(trifluoromethoxy)benzene (1.0 eq) in hexafluoroisopropanol (HFIP). HFIP is known to enhance the reactivity of N-halosuccinimides and promote high regioselectivity.[13]

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Upon consumption of the starting material, remove the HFIP solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

-

After filtration and concentration, purify the final product by column chromatography to yield 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene.

-

Applications in Research and Drug Development

The unique combination of functional groups in 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene makes it a highly attractive scaffold for medicinal chemistry and materials science.

4.1 Role in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is increasingly incorporated into drug candidates to enhance key properties.[5]

-

Metabolic Stability: The -OCF₃ group is highly resistant to oxidative metabolism, which can increase a drug's half-life and bioavailability.[6]

-

Lipophilicity: It is one of the most lipophilic substituents, which can improve a molecule's ability to cross cell membranes.[5]

-

Binding Interactions: The strong dipole of the C-O-CF₃ moiety can alter molecular conformation and improve binding affinity to biological targets.[11]

The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. This allows for the facile introduction of other aryl, alkyl, or nitrogen-containing groups, which is a cornerstone of modern library synthesis in drug discovery.[15]

Caption: Synthetic utility in cross-coupling reactions.

4.2 Potential in Materials Science

Aromatic compounds containing both halogens and fluorinated groups are valuable in materials science.[8] They can be used as precursors for:

-

Advanced Polymers: Imparting properties such as thermal stability and chemical resistance.[8]

-

Liquid Crystals: The rigid, polarizable structure could be suitable for liquid crystal applications.

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Safety and Handling

No specific safety data exists for 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene. However, based on analogous structures, a precautionary approach is required.

-

Hazard Profile (Inferred):

-

Skin Irritation: Halogenated aromatic compounds often cause skin irritation.[4][7]

-

Eye Irritation: Likely to cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

-

Aquatic Toxicity: Many brominated aromatics are toxic to aquatic life with long-lasting effects.[1]

-

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a suitable respirator with an organic vapor cartridge.[7]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Conclusion

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene represents a promising, albeit currently under-documented, chemical entity. Its architecture combines three functional groups that are highly sought after in modern chemical research. The trifluoromethoxy group offers enhanced metabolic stability and lipophilicity, the methoxy group modulates electronic properties, and the bromo group provides a crucial anchor point for synthetic diversification via cross-coupling chemistry. The proposed synthetic pathway highlights a feasible route to access this compound, paving the way for its exploration. For researchers in drug development and materials science, this molecule serves as a high-potential building block for creating novel, high-performance compounds.

References

-

PubChem. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]

-

Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Published on PMC. Available at: [Link]

-

Poce, G., & Di Cocco, M. E. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Molecules, 23(9), 2319. Published on PMC. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (Date unavailable). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (Date unavailable). The Role of 1-Bromo-3-(trifluoromethoxy)benzene in Drug Discovery. Available at: [Link]

-

PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (Date unavailable). The Reactivity and Applications of Benzene, 1-bromo-2-methyl-4-(trifluoromethoxy)-. Available at: [Link]

-

Matrix Fine Chemicals. 1-(BROMOMETHYL)-4-(TRIFLUOROMETHOXY)BENZENE. Available at: [Link]

-

Tlili, A., & Billard, T. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7541. Available at: [Link]

-

Tang, R. J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Available at: [Link]

-

PrepChem.com. Synthesis of trifluoromethoxybenzene. Available at: [Link]

- Sigma-Aldrich. 1-Bromo-4-(trifluoromethoxy)benzene 99%. Merck KGaA.

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Published on PMC. Available at: [Link]

-

ResearchGate. Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. Available at: [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(37), 25055-25066. Available at: [Link]

-

Li, J., et al. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401–3416. Available at: [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

-

Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. Available at: [Link]

Sources

- 1. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-2-methoxy-4-(trifluoromethyl)benzene 98% | CAS: 402-07-3 | AChemBlock [achemblock.com]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 11. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

Molecular Structure and Predicted Spectroscopic Overview

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct set of spectroscopic features. The electron-donating methoxy group (-OCH₃), the electron-withdrawing and sterically bulky trifluoromethoxy group (-OCF₃), and the inductively withdrawing bromo group (-Br) all contribute to the electronic environment of the aromatic ring, influencing the chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

A logical workflow for the structural elucidation of this molecule would involve a combination of these techniques to provide orthogonal and confirmatory data.

Caption: A typical workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their neighboring atoms. The aromatic region is of particular interest.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.2 - 7.4 | d | ~ 2.5 | H-3 |

| ~ 6.9 - 7.1 | dd | ~ 8.5, 2.5 | H-5 |

| ~ 7.5 - 7.7 | d | ~ 8.5 | H-6 |

| ~ 3.8 | s | - | -OCH₃ |

Interpretation and Rationale:

-

The three aromatic protons are chemically non-equivalent due to the substitution pattern, giving rise to three distinct signals.

-

H-6: This proton is expected to be the most downfield (highest chemical shift) due to the deshielding effect of the adjacent bromine atom. It will appear as a doublet, coupled to H-5.

-

H-3: This proton is ortho to the bulky trifluoromethoxy group and will likely appear as a doublet due to coupling with H-5, though long-range coupling to the fluorine atoms of the -OCF₃ group might cause some broadening.

-

H-5: This proton is situated between H-6 and H-3 and will therefore be split into a doublet of doublets.

-

-OCH₃: The methoxy protons will appear as a sharp singlet, typically around 3.8 ppm, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the trifluoromethoxy group will introduce characteristic coupling between carbon and fluorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 155 - 160 | s | - | C-4 |

| ~ 145 - 150 | q | ~ 2 | C-2 |

| ~ 130 - 135 | s | - | C-6 |

| ~ 120 - 125 | q | ~ 260 | -OCF₃ |

| ~ 115 - 120 | s | - | C-5 |

| ~ 110 - 115 | s | - | C-1 |

| ~ 105 - 110 | s | - | C-3 |

| ~ 55 - 60 | s | - | -OCH₃ |

Interpretation and Rationale:

-

C-4 and C-2: The carbons bearing the oxygen-containing substituents will be the most downfield. The carbon attached to the trifluoromethoxy group (C-2) will appear as a quartet due to coupling with the three fluorine atoms.

-

-OCF₃: The carbon of the trifluoromethoxy group itself will exhibit a large one-bond C-F coupling constant, resulting in a distinct quartet.

-

C-1: The carbon atom attached to the bromine will be shifted downfield compared to an unsubstituted benzene, but its exact position will be influenced by the other substituents.

-

The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorine-containing compounds.[1][2]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -62 | s | -OCF₃ |

Interpretation and Rationale:

-

The trifluoromethoxy group will give rise to a single, sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are equivalent.[3] The chemical shift is expected in the typical range for an aromatic trifluoromethoxy group.[4] The absence of coupling to other fluorine atoms results in a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100 - 3000 | Medium to Weak | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic, -OCH₃) |

| 1600 - 1580 | Medium | C=C stretching (in-ring) |

| 1500 - 1400 | Medium to Strong | C=C stretching (in-ring) |

| 1250 - 1000 | Strong | C-O-C stretching (ether) and C-F stretching (-OCF₃) |

| ~ 1070 | Medium | C-Br stretching |

| 900 - 675 | Strong | C-H out-of-plane bending |

Interpretation and Rationale:

-

The spectrum will be dominated by strong absorptions in the fingerprint region (below 1500 cm⁻¹) due to the C-O, C-F, and C-Br bonds.

-

The C-O stretching of the ether linkages and the C-F stretching of the trifluoromethoxy group are expected to produce strong, characteristic bands in the 1250-1000 cm⁻¹ region.[5][6]

-

The aromatic C-H and C=C stretching vibrations will appear at their typical frequencies. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity |

| 288/290 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 273/275 | [M - CH₃]⁺ |

| 209 | [M - Br]⁺ |

| 194 | [M - Br - CH₃]⁺ |

| 69 | [CF₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak will appear as a doublet with a characteristic ~1:1 intensity ratio, due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl radical from the methoxy group, loss of the bromine atom, and cleavage of the C-O bond of the trifluoromethoxy group to generate a trifluoromethyl cation.

Experimental Protocols

NMR Sample Preparation

Objective: To prepare a high-quality NMR sample for analysis.

Materials:

-

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Cap the NMR tube and carefully wipe the outside.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

FTIR Sample Preparation (KBr Pellet)

Objective: To prepare a solid sample for FTIR analysis.

Materials:

-

1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (100-200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Spatula

Procedure:

-

Gently grind the KBr in the agate mortar to a fine powder.

-

Add 1-2 mg of the sample to the mortar.

-

Thoroughly grind the sample and KBr together until a homogeneous mixture is obtained.

-

Transfer the mixture to the pellet die.

-

Apply pressure using the hydraulic press (as per manufacturer's instructions) to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Conclusion

The spectroscopic characterization of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene requires a multi-technique approach. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, provides a robust framework for researchers to identify and confirm the structure of this molecule. The interplay of the different substituents creates a unique spectroscopic fingerprint that can be deciphered through careful analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data.

References

[4] Vertex AI Search, Supporting Information for a chemical reaction, which includes NMR data for various trifluoromethylated compounds.[4] [1] AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.[1] [2] University of Rochester. Fluorine NMR.[2] [3] ResearchGate. An Overview of Fluorine NMR.[3] [5] Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.[5] [6] Benchchem. An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene.[6]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-methoxy-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist